molecular formula C20H21ClN2OS B2969748 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-25-7

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2969748
CAS No.: 1019149-25-7
M. Wt: 372.91
InChI Key: NKXYVHKZKRBYBA-UHFFFAOYSA-N
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Description

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique structure that includes a chlorine atom, a methyl group, and a propan-2-yl phenyl group. This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties.

Scientific Research Applications

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many heterocyclic compounds exhibit diverse biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, etc .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the diverse biological activities of similar heterocyclic compounds, it could be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[731Common reagents used in these reactions include alkyl halides, sodium azides, and potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or alcohols, while substitution reactions can introduce new alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar structures, such as indole derivatives and coumarin derivatives .

Uniqueness

What sets 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-chloro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYVHKZKRBYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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